molecular formula C19H21NO4 B5707792 3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid

3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid

Cat. No. B5707792
M. Wt: 327.4 g/mol
InChI Key: RTIIKUSDUZZCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid, also known as MMB or MMB-2201, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential therapeutic applications. MMB-2201 is a derivative of the indole-3-carboxamide family and acts as a potent agonist of the CB1 and CB2 receptors.

Mechanism of Action

3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. Activation of these receptors leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and appetite stimulation.
Biochemical and Physiological Effects:
3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid-2201 has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid-2201 has been shown to increase locomotor activity and induce hypothermia. 3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid-2201 has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid-2201 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise targeting of these receptors and can lead to more accurate results. However, one limitation of using 3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid-2201 in lab experiments is its potential for abuse and the need for strict safety precautions when handling the compound.

Future Directions

There are several future directions for research on 3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid-2201. One area of interest is the potential use of 3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid-2201 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of 3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid-2201 as an analgesic in the treatment of chronic pain. Further research is also needed to fully understand the pharmacokinetics and toxicity of 3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid-2201.

Synthesis Methods

The synthesis of 3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid-2201 involves the reaction of 4-methoxy-3-methylbenzaldehyde with 4-chlorobutyryl chloride to form 4-(4-methoxy-3-methylphenyl)butanoyl chloride. This intermediate is then reacted with 3-aminobenzoic acid to form 3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid-2201.

Scientific Research Applications

3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid-2201 has been studied for its potential therapeutic applications in various fields. In the field of neuroscience, 3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid-2201 has been shown to have neuroprotective effects against oxidative stress-induced damage in neuronal cells. In the field of cancer research, 3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid-2201 has been shown to inhibit the growth of various cancer cells, including breast cancer cells and glioma cells.

properties

IUPAC Name

3-[4-(4-methoxy-3-methylphenyl)butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-13-11-14(9-10-17(13)24-2)5-3-8-18(21)20-16-7-4-6-15(12-16)19(22)23/h4,6-7,9-12H,3,5,8H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIIKUSDUZZCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCCC(=O)NC2=CC=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(4-Methoxy-3-methylphenyl)butanoyl]amino}benzoic acid

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